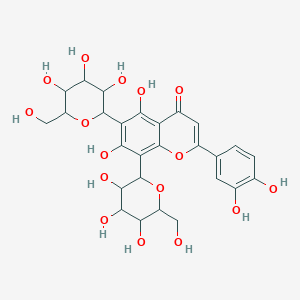
3-Bromo-2-cyclopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-cyclopropoxypyridine is an organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . This compound is characterized by a bromine atom attached to the third position of a pyridine ring, which is further substituted with a cyclopropoxy group at the second position. It is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyclopropoxypyridine typically involves the reaction of 2,3-dibromopyridine with cyclopropylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, although specific examples are less commonly reported.
Coupling Reactions: As mentioned, it can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or THF.
Coupling Reactions: Use palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-cyclopropoxypyridine has several applications in scientific research:
Biology and Medicine: While specific biological applications are not extensively documented, compounds like this compound are often explored for their potential pharmacological properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyclopropoxypyridine is not well-documented in the literature. its reactivity can be attributed to the presence of the bromine atom and the cyclopropoxy group, which influence its chemical behavior and interactions with other molecules. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
3-Bromo-2-cyclopropylpyridine: This compound is similar in structure but has a cyclopropyl group instead of a cyclopropoxy group.
2-Bromo-3-cyclopropoxypyridine: Another isomer with the bromine and cyclopropoxy groups at different positions.
Uniqueness: 3-Bromo-2-cyclopropoxypyridine is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
3-bromo-2-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H8BrNO/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2 |
InChI Key |
AFJSRJBQMMTIIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,phenylmethyl ester](/img/structure/B12094917.png)
![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)
![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)



![4-Bromo-6-isopropyldibenzo[b,d]furan](/img/structure/B12094947.png)


